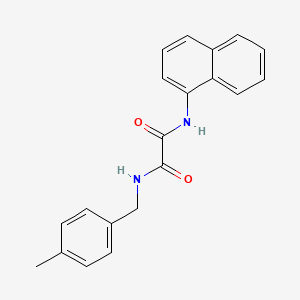
N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide, also known as HDPC, is a compound that has garnered significant attention in the scientific community due to its potential as a therapeutic agent. HDPC is a synthetic compound that belongs to the class of indanecarboxamides. It has been studied for its ability to modulate the activity of certain receptors in the brain, which has led to its investigation as a potential treatment for various neurological disorders.
Mecanismo De Acción
N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide acts as a partial agonist at the dopamine D2 receptor, which means that it can both activate and inhibit the receptor depending on the concentration of the compound and the level of receptor activity. N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide has been shown to increase the release of dopamine in certain regions of the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide has been shown to have a number of biochemical and physiological effects. In animal models, N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide has been shown to reduce drug-seeking behavior, improve cognitive function, and reduce anxiety-like behavior. N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide has also been shown to increase the expression of certain proteins in the brain, which may be involved in its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide in lab experiments is its ability to selectively target the dopamine D2 receptor, which makes it a useful tool for investigating the role of this receptor in various neurological disorders. However, one limitation of N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide is its relatively low potency compared to other compounds that target the dopamine D2 receptor, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide. One area of interest is its potential as a treatment for drug addiction, as several studies have shown promising results in animal models. Another area of interest is its potential as a treatment for schizophrenia and other neurological disorders, as it has been shown to modulate the activity of the dopamine D2 receptor, which is implicated in these conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide involves the reaction of 2-indanecarboxylic acid with 1-piperidinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then subjected to a series of purification steps to obtain pure N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide.
Aplicaciones Científicas De Investigación
N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide has been studied extensively for its potential therapeutic applications. One of the key areas of research has been its ability to modulate the activity of the dopamine D2 receptor, which has been implicated in various neurological disorders such as schizophrenia and Parkinson's disease. N-(3-hydroxy-2,2-dimethylpropyl)-2-(1-piperidinyl)-2-indanecarboxamide has also been studied for its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
N-(3-hydroxy-2,2-dimethylpropyl)-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-19(2,15-23)14-21-18(24)20(22-10-6-3-7-11-22)12-16-8-4-5-9-17(16)13-20/h4-5,8-9,23H,3,6-7,10-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDODIEVHGUFJHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1(CC2=CC=CC=C2C1)N3CCCCC3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-2,2-dimethylpropyl)-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-chlorophenyl)-N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B4935310.png)


![N-(4-bromophenyl)-2-{[4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4935325.png)

![2,6-dimethyl-4-[(4-nitrophenyl)acetyl]morpholine](/img/structure/B4935339.png)

![2-[4-(cyclopropylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B4935350.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B4935358.png)
![N-[1-(2-furyl)-3-methyl-3-buten-1-yl]-4-methoxyaniline](/img/structure/B4935366.png)


![4-butoxy-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4935385.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine](/img/structure/B4935392.png)